molecular formula CH5N3S B7761263 N'-aminocarbamimidothioic acid

N'-aminocarbamimidothioic acid

Cat. No.: B7761263
M. Wt: 91.14 g/mol
InChI Key: BRWIZMBXBAOCCF-UHFFFAOYSA-N
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Description

N'-Aminocarbamimidothioic acid, more commonly known and referenced in scientific literature as Thiosemicarbazide (TSC), is a key chemical reagent with the molecular formula CH₅N₃S and a molecular weight of 91.132 g/mol . Its structure features both a thiocarbonyl group and hydrazine-like nitrogen atoms, making it a versatile building block in organic synthesis and a precursor for the development of various heterocyclic compounds, including thiosemicarbazones. These derivatives are of significant research interest due to their broad spectrum of potential biological activities. In biochemical contexts, the core thiosemicarbazide structure is recognized for its ability to act as a coordinating ligand, forming stable complexes with various metal ions. Researchers value this compound for its role in the synthesis of more complex molecules and for its utility in studying enzyme inhibition and metal chelation processes. As a solid, researchers should handle it with standard laboratory precautions. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-aminocarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIZMBXBAOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NN)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Aminocarbamimidothioic Acid and Its Derivatives

Fundamental Synthetic Approaches

The foundational methods for synthesizing the N'-aminocarbamimidothioic acid scaffold primarily involve amidation and thioamidation reactions, the use of carbonyl activation strategies, and reactions that form thioimidate intermediates.

Amidation and Thioamidation Reactions

Amidation and thioamidation are cornerstone reactions in the synthesis of this compound derivatives. A prevalent method involves the reaction of carboxylic acid hydrazides with isothiocyanates. This approach allows for the introduction of various substituents on the thiourea (B124793) moiety. For instance, the condensation of pyridine (B92270) carboxylic acid hydrazides with isothiocyanate derivatives under microwave irradiation provides a rapid and efficient route to a series of thiosemicarbazide (B42300) derivatives in high yields scispace.com. The reaction times are significantly reduced to 2-4 minutes using this method scispace.com.

Another key strategy is the synthesis of N-acyl thiourea derivatives. This typically involves a two-step, one-pot reaction. First, an acid chloride is condensed with ammonium (B1175870) thiocyanate (B1210189) in a solvent like anhydrous acetone (B3395972) to form an acyl isothiocyanate intermediate. This intermediate is then reacted with a primary heterocyclic amine to yield the final N-acyl thiourea product nih.govnih.gov. The use of a phase-transfer catalyst can improve the yield of the acyl isothiocyanate formation nih.gov.

The general synthesis of thioureas, which forms the core of this compound, can also be achieved through the reaction of amines with carbon disulfide organic-chemistry.org. This method is effective for producing both symmetrical and unsymmetrical substituted thioureas organic-chemistry.org.

Starting MaterialsReagents and ConditionsProduct TypeKey Features
Carboxylic acid hydrazides and IsothiocyanatesMicrowave irradiation, polar solvent (e.g., ethanol)Substituted thiosemicarbazidesRapid reaction times (2-4 min), high yields
Acid chlorides and Ammonium thiocyanate, followed by an amineAnhydrous acetone, reflux; optional phase-transfer catalystN-acyl thioureasOne-pot, two-step synthesis
Amines and Carbon disulfideAqueous mediumSymmetrical and unsymmetrical thioureasWorks well with aliphatic primary amines

Carbonyl Activation Strategies (e.g., Carbodiimide, Carbonyldiimidazole Chemistry)

To facilitate the formation of the thioamide bond, particularly when starting from less reactive carboxylic acids, carbonyl activation strategies are employed. 1,1'-Carbonyldiimidazole (CDI) is a prominent reagent for this purpose. CDI activates carboxylic acids to form a highly reactive acyl-imidazole intermediate, which can then readily react with a nucleophile like thiosemicarbazide or a thiol. This method has been successfully used for the synthesis of peptide thioesters from free amino acids and thiols in an aqueous environment nih.gov. The process involves the activation of the amino acid with CDI, followed by condensation with a thiol nih.gov.

CDI is also effective in promoting direct and instantaneous thioesterification between a carboxylic acid and a thiol at ambient temperature, offering excellent yields and broad functional group tolerance rsc.org. This approach highlights the utility of CDI in forming the crucial C-S bond present in derivatives of this compound rsc.org. The activation of carboxylic groups by CDI can sometimes be hampered by the presence of excess CDI, which can react with the target nucleophile. However, methods have been developed for the convenient removal of excess CDI, allowing for the complete activation of the acid to the imidazolide (B1226674) and subsequent high-yield acylation researchgate.net.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic coupling agents in peptide synthesis and can be adapted for the formation of thioamides. A classic route to carbodiimides themselves involves the dehydrosulfurization of thioureas using reagents like mercuric oxide researchgate.net. More modern and milder methods for preparing carbodiimides from thioureas utilize reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) mdpi.com. Once formed, carbodiimides can activate carboxylic acids to facilitate their reaction with amines or thiols.

Activating AgentStarting MaterialsIntermediateProduct TypeKey Features
1,1'-Carbonyldiimidazole (CDI)Carboxylic acid and Thiosemicarbazide/ThiolAcyl-imidazoleN-acyl thiosemicarbazides/ThioestersCan be performed in aqueous media, mild conditions
Carbodiimides (e.g., DCC)Carboxylic acid and Amine/ThiolO-acylisoureaAmides/ThioestersWidely used in peptide synthesis

Reactions Involving Nitriles and Thiol Nucleophiles for Thioimidate Formation

The reaction between nitriles and thiol nucleophiles to form a thioimidate intermediate is a plausible pathway for constructing the this compound backbone, although direct synthesis of the parent compound via this route is less common. This reaction is fundamental in the transformation of nitriles into thioamides researchgate.net. The general principle involves the nucleophilic attack of a thiol on the carbon atom of the nitrile group.

While not a direct synthesis of this compound, the reaction of thiosemicarbazide with nitriles can lead to the formation of heterocyclic systems. Thiosemicarbazones derived from aromatic nitriles can undergo intermolecular condensation, leading to molecules with multiple donor atoms suitable for forming polynuclear complexes scribd.com.

Advanced Derivatization Strategies

Once the this compound (thiosemicarbazide) core is established, a variety of derivatization strategies can be employed to synthesize a diverse range of analogues, including N-substituted amino acid analogues and various heterocyclic compounds.

Synthesis of N-Substituted Amino Acid Analogues

N-substituted amino acid analogues of this compound can be synthesized by utilizing amino acid hydrazides as starting materials. For example, new series of thiosemicarbazone derivatives incorporating a hippuric acid moiety have been synthesized through the reaction of N-(4-hippuric acid)thiosemicarbazide with various carbonyl compounds scispace.com. This demonstrates the feasibility of incorporating amino acid structures into the thiosemicarbazide framework.

The general approach involves the synthesis of an N-substituted thiosemicarbazide, which can then be further modified. For instance, N,N-disubstituted thioureas can be prepared by reacting isothiocyanate derivatives with the appropriate amines tandfonline.com. By using an amino acid ester as the amine component, an N-amino acid substituted thiourea can be obtained.

Starting MaterialsReactionProduct
N-(4-hippuric acid)thiosemicarbazide and Carbonyl compoundsCondensationThiosemicarbazones with a hippuric acid moiety
Isothiocyanates and Amino acid estersNucleophilic additionN-amino acid substituted thioureas

Formation of Heterocyclic Derivatives

Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. These cyclization reactions are often straightforward and provide access to important classes of compounds such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazoles chemmethod.comresearchgate.net.

1,3,4-Thiadiazoles: The cyclization of thiosemicarbazides is a widely used and efficient method for the formation of 1,3,4-thiadiazoles nih.gov. This reaction typically proceeds through the reaction of a thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent. The mechanism involves the nucleophilic attack of the nitrogen of the thiosemicarbazide on the carboxylic acid carbon, followed by cyclization and dehydration nih.gov. For instance, 5-amino-1,3,4-thiadiazole-5-thiol can be prepared by heating thiosemicarbazide with carbon disulfide and anhydrous sodium carbonate in absolute ethanol (B145695). Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride is another common method to produce 1,3,4-thiadiazoles.

1,2,4-Triazoles: Derivatives of 1,2,4-triazole-3-thiol can be synthesized from thiosemicarbazide through intermolecular cyclization in an alkaline medium, followed by acidification. The reaction of thiosemicarbazide with carboxylic acid hydrazides can also lead to the formation of 1,2,4-triazole (B32235) derivatives rsc.org. The cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium generally leads to 1,2,4-triazoles, whereas in an acidic medium, 1,3,4-thiadiazoles are typically formed researchgate.net.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from thiosemicarbazones through cyclization reactions. A common method involves the reaction of a thiosemicarbazone with an α-haloketone, such as α-bromoacetophenone. This reaction proceeds via a Hantzsch-type thiazole synthesis. For example, thiosemicarbazones obtained from the reaction of an aromatic aldehyde with thiosemicarbazide can be subjected to cyclization with α-bromoacetophenone to yield the corresponding thiazole heterocycles.

HeterocyclePrecursorReagents and Conditions
1,3,4-ThiadiazoleThiosemicarbazideCarboxylic acid, dehydrating agent
1,3,4-ThiadiazoleThiosemicarbazoneOxidizing agent (e.g., FeCl3)
1,2,4-TriazoleThiosemicarbazideAlkaline medium, then acidification
ThiazoleThiosemicarbazoneα-Haloketone (e.g., α-bromoacetophenone)

Enzymatic and Biocatalytic Syntheses of N-Acyl Amino Acid Amides

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the formation of amide bonds. Although direct enzymatic routes to this compound have not been prominently documented, the principles governing the synthesis of N-acyl amino acid amides can provide a framework for potential biocatalytic approaches.

The enzymatic synthesis of N-acyl amino acid amides generally involves the use of enzymes such as lipases, proteases, or acylases. These enzymes can catalyze the formation of an amide bond between a carboxylic acid (or its activated form) and an amine. For the synthesis of derivatives of this compound, one could envision a biocatalytic acylation of the amino group of a suitable precursor.

Key enzyme classes that could be explored for this purpose include:

Lipases: These enzymes are known for their broad substrate specificity and ability to function in non-aqueous media, which can be advantageous for shifting the reaction equilibrium towards synthesis. They can catalyze the amidation reaction between an ester and an amine, or directly between a carboxylic acid and an amine.

Acyl-adenylating enzymes: These enzymes activate carboxylic acids using ATP, forming a highly reactive acyl-adenylate intermediate that can then react with an amine to form an amide bond. This approach could offer high specificity if an enzyme with affinity for a suitable acyl donor and the this compound core can be identified or engineered.

Amidases/Proteases (in reverse): Under specific conditions (e.g., low water activity, high substrate concentration), some proteases and amidases can catalyze the formation of amide bonds, a process known as reverse hydrolysis or kinetically controlled synthesis.

The development of a biocatalytic process for this compound derivatives would likely require significant research, including enzyme screening, protein engineering to tailor substrate specificity and catalytic efficiency, and optimization of reaction conditions.

Below is a table summarizing enzymatic approaches for the synthesis of N-acyl amino acid amides, which could serve as a starting point for developing biocatalytic routes to derivatives of this compound.

Enzyme ClassSubstratesReaction TypePotential Applicability to this compound Derivatives
LipasesFatty acid esters, AminesAminolysisCould be used for the acylation of the amino group of a protected this compound precursor.
Acyl-adenylating enzymesCarboxylic acids, ATP, AminesAmide bond formation via acyl-adenylateA highly specific route if an enzyme recognizing the precursor could be developed.
Proteases (e.g., Papain, Trypsin)Acyl-amino acid esters, AminesKinetically controlled synthesisMay be applicable for coupling an acyl group to the amino functionality.

This table presents potential enzymatic strategies for the synthesis of derivatives of this compound based on established methods for N-acyl amino acid amides, due to the lack of direct literature on the target compound.

Mechanistic Investigations of N Aminocarbamimidothioic Acid Reactions

Reaction Pathway Elucidation

The conversion of N'-aminocarbamimidothioic acid into various products, including thioimidates, proceeds through a series of discrete, well-defined steps. Mechanistic studies, often drawing parallels from related thio- and carbamoyl (B1232498) systems, have shed light on the nature of these transformations.

Reactions are broadly classified into concerted mechanisms, where bond breaking and bond making occur in a single transition state, and stepwise mechanisms, which involve one or more reactive intermediates. In the context of reactions involving this compound and its derivatives, the evidence points overwhelmingly towards stepwise pathways.

Computational studies on the formation of thioamides, such as thioformamide (B92385) and thiourea (B124793), in the interstellar medium suggest that their formation proceeds through a stepwise mechanism involving reactive intermediates. nih.gov Experimental work on the synthesis of heterocyclic compounds from thiosemicarbazide (B42300) derivatives also delineates clear stepwise processes. For instance, one proposed mechanism involves initial deprotonation to the thiol tautomer, followed by a nucleophilic attack from the sulfur atom, and a subsequent intramolecular nucleophilic attack by an amino group to form the final ring structure. chemmethod.com Another study on the transalkylidation reaction of thiosemicarbazones proposes a stepwise mechanism initiated by the nucleophilic attack of a solvent molecule, leading to the formation of intermediates that facilitate the exchange of alkylidene groups. tandfonline.com Given this body of evidence for related transformations, the formation of a thioimidate from this compound is anticipated to proceed through a stepwise mechanism, initiated by the nucleophilic action of the sulfur or a nitrogen atom, rather than a concerted process.

This compound is a polyfunctional molecule possessing multiple nucleophilic centers, which dictates its reactivity. researchgate.net The reaction mechanisms are typically initiated by a nucleophilic attack , where a lone pair of electrons from a nitrogen or sulfur atom attacks an electrophilic center. chemmethod.comresearchgate.net The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile. chemmethod.com

In the formation of carbamates from the reaction of carbon dioxide with amines, the rate-determining step is dependent on the basicity of the amine. For weakly basic amines, the formation of the carbon-nitrogen bond is the rate-limiting step. researchgate.net However, for more basic amines, such as hydrazine (B178648) derivatives which are structurally related to this compound, it has been suggested that proton transfer may become the rate-limiting step. researchgate.net This is supported by kinetic data that follow a Brønsted relationship, which correlates the reaction rate constant with the pKa of the reacting amine. researchgate.netresearchgate.net

Interactive Data Table: Brønsted Parameters for Carbamate Formation
Amine Classm (Slope)Y (Intercept)Rate-Determining Step Implication
Primary & Secondary Amines0.43-1.50C-N bond formation is rate-limiting for weakly basic amines. researchgate.net
Hydrazine & Hydroxylamine Derivatives0.48-0.20Proton transfer may be rate-limiting for these more basic amines. researchgate.netresearchgate.net

Influence of Catalysis and Reaction Environment

The course and rate of reactions involving this compound are significantly influenced by catalysts and the reaction environment, including the solvent and pH.

Catalysis can take several forms. The formation of thiosemicarbazones from aldehydes and thiosemicarbazide is subject to general base catalysis. acs.org In these reactions, a base assists in the deprotonation of the nucleophile, increasing its reactivity and accelerating the key dehydration step. The pH of the reaction medium is a critical factor, as it determines the protonation state of both the reactants and intermediates. researchgate.net The nucleophilicity of the amine and sulfur centers in this compound is highly pH-dependent. In acidic conditions, protonation of the nitrogen atoms can decrease nucleophilicity, while in basic conditions, deprotonation to form a thiolate anion can enhance it. chemmethod.com

The choice of solvent also plays a pivotal role. Polar protic solvents like water or ethanol (B145695) can stabilize charged intermediates formed during stepwise reactions through hydrogen bonding and facilitate proton transfer steps, which is essential for many proposed mechanisms. tandfonline.com The effect of the solvent on reaction rates can be complex, involving not just polarity but also specific catalytic activities of the solvent molecules themselves. researchgate.net In some synthetic protocols, transition metal complexes derived from thiosemicarbazones are themselves used as catalysts for other chemical transformations, such as cross-coupling reactions, highlighting the versatile chemical nature of this class of compounds. mdpi.com

Computational and Theoretical Studies of N Aminocarbamimidothioic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of thiosemicarbazide (B42300) derivatives due to its favorable balance of accuracy and computational cost. It is widely used to predict a range of molecular properties.

DFT calculations are routinely employed to determine the stable three-dimensional arrangements of atoms in thiosemicarbazide derivatives. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly used for geometry optimization. The resulting optimized structural parameters, including bond lengths and bond angles, often show excellent agreement with experimental data obtained from techniques like single-crystal X-ray diffraction (SC-XRD), thereby validating the computational models.

A key aspect of understanding the electronic structure is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the reactivity and stability of molecules. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. In many thiosemicarbazone derivatives, the HOMO is often localized on the thiosemicarbazide moiety, while the LUMO is distributed over other parts of the molecule, indicating the potential for intramolecular charge transfer.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thiosemicarbazone Derivative (Note: Data is illustrative, based on findings for chromone-based thiosemicarbazones).

Molecular OrbitalEnergy (eV)
HOMO-5.371
LUMO-2.318
Energy Gap (ΔE) 3.053

DFT is a valuable tool for elucidating the pathways of chemical reactions involving thiosemicarbazide derivatives. By mapping the potential energy surface, researchers can identify intermediates and, crucially, the transition states that connect reactants, intermediates, and products. For instance, DFT calculations have been used to confirm the reaction mechanism for the formation of thiazolidine-4-ones from thiosemicarbazones, providing theoretical support for the experimentally observed structures. These simulations allow for the calculation of activation energies, which helps in determining the rate-determining step of a reaction and understanding why certain products are formed preferentially.

Computational methods are frequently used to predict spectroscopic properties, which serves as a powerful aid in the structural elucidation of newly synthesized compounds. Theoretical vibrational frequencies calculated using DFT can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign characteristic bands, such as C=N, C=S, and N-H stretching vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are often in good agreement with experimental data and are particularly useful for distinguishing between different isomers, such as syn/anti configurations, which can be challenging to assign based on experimental data alone.

Ab Initio and Semi-Empirical Methods

While DFT is the most common approach, other methods also find application. Ab initio methods, which are based on first principles without empirical parameterization, can offer high accuracy but are computationally more demanding. Their use for thiosemicarbazide derivatives is less frequently reported in recent literature compared to DFT.

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a much faster computational approach. Methods like Austin Model 1 (AM1) have been used for tasks such as conformational analysis of thiosemicarbazide derivatives. Older methods like the Modified Neglect of Diatomic Overlap (MNDO) have also been applied to calculate molecular parameters for this class of compounds. These methods are particularly useful for preliminary screening of large numbers of molecules or for studying very large systems where DFT would be computationally prohibitive.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT, a variety of quantum chemical descriptors, also known as global reactivity indices, can be derived. These descriptors provide quantitative measures of the chemical reactivity and stability of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) studies.

Key reactivity indices include:

Ionization Potential (I): Related to -EHOMO

Electron Affinity (A): Related to -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ² / (2η)

Chemical hardness (η) is a measure of resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive. Conversely, "soft" molecules have a small energy gap and are more reactive. The electrophilicity index (ω) measures the propensity of a species to accept electrons. These parameters are widely used to compare the reactivity of different thiosemicarbazide derivatives.

Table 2: Calculated Quantum Chemical Descriptors for a Thiosemicarbazone Derivative (Note: Data is illustrative, based on findings for chromone-based thiosemicarbazones; units are in eV).

DescriptorSymbolValue
Ionization PotentialI5.371
Electron AffinityA2.318
Electronegativityχ3.844
Chemical Hardnessη1.526
Chemical Potentialμ-3.844
Electrophilicity Indexω4.841
Global Softnessσ0.327

Advanced Analytical Techniques for N Aminocarbamimidothioic Acid Characterization and Mechanistic Analysis

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of N'-aminocarbamimidothioic acid, providing exact mass measurements that facilitate the determination of elemental composition. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), its utility is significantly enhanced, allowing for the analysis of complex mixtures and the identification of metabolites and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable derivatives of this compound. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column before entering the mass spectrometer for detection and fragmentation analysis. The electron ionization (EI) source in a GC-MS system bombards the molecules with electrons, causing them to fragment in predictable patterns that serve as a molecular fingerprint. For thiosemicarbazone derivatives, which are structurally related to this compound, GC-MS analysis has been used to study thermal decay and identify fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is invaluable for the analysis of non-volatile and thermally labile compounds, including this compound and its metabolites, directly in biological matrices. This technique separates compounds in the liquid phase before they are ionized and analyzed by the mass spectrometer. LC-MS/MS has been instrumental in identifying in vitro and in vivo phase I metabolites of thiosemicarbazone anti-cancer drugs, where oxidative pathways play a major role. The fragmentation patterns observed in the MS/MS spectra provide detailed structural information about the parent molecule and its metabolites.

The fragmentation of thiosemicarbazide (B42300) derivatives in mass spectrometry often involves cleavage of the bonds adjacent to the thioamide group. Common fragmentation patterns can help in the structural elucidation of unknown derivatives.

Table 1: Common Mass Spectrometry Techniques for Thiosemicarbazide Derivative Analysis

Technique Ionization Method Key Application Information Obtained
GC-MS Electron Impact (EI) Analysis of volatile and thermally stable compounds Molecular weight and fragmentation patterns for structural identification.
LC-MS/MS Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) Analysis of non-volatile, thermally labile compounds, and metabolites in biological fluids Molecular weight, structural information from fragmentation, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N NMR, 2D NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. By providing detailed information about the chemical environment of magnetically active nuclei, NMR allows for the complete assignment of the molecular structure.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For thiosemicarbazide derivatives, the chemical shifts of the N-H protons are particularly informative. Signals for protons on nitrogen atoms in the thiosemicarbazide backbone are typically observed as singlets in the range of 8.25–11.90 ppm. Aromatic protons appear in the range of 6.80–8.43 ppm, with their specific shifts and coupling patterns providing information about the substitution on any aromatic rings.

¹⁵N NMR spectroscopy , although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in the molecule. Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton and nitrogen signals, which is particularly useful for assigning the signals of the different N-H groups in the thiosemicarbazide moiety. These studies can help in understanding phenomena such as deprotonation mechanisms in anion sensing applications.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and between protons and carbons, respectively. These experiments are crucial for assembling the complete molecular structure, especially for more complex derivatives.

Table 2: Typical NMR Chemical Shift Ranges for Thiosemicarbazide Derivatives (in DMSO-d₆)

Nucleus Functional Group Chemical Shift (ppm) Reference(s)
¹H N-H (thiosemicarbazide) 8.25 - 11.90
¹H Aromatic C-H 6.80 - 8.43

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and how they are affected by chemical bonding and intermolecular interactions.

Infrared (IR) spectroscopy is widely used to identify characteristic functional groups. For thiosemicarbazide derivatives, key vibrational bands include:

N-H stretching: These vibrations typically appear in the region of 3100–3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C=N stretching: The imine bond vibration is observed in the range of 1532–1630 cm⁻¹.

C=S stretching: The thiocarbonyl stretching vibration is more complex and can be coupled with other vibrations. It is often assigned to bands in the broad region of 800-1300 cm⁻¹. Shifts in this band upon coordination to a metal ion can indicate the involvement of the sulfur atom in bonding.

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly active in the IR spectrum. The combination of IR and Raman data, supported by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes of the molecule. This combined experimental and theoretical approach has been successfully used to characterize the vibrational behavior of thiosemicarbazone complexes.

Table 3: Characteristic Infrared Absorption Frequencies for Thiosemicarbazide Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference(s)
N-H Stretching 3100 - 3400
C=N Stretching 1532 - 1630

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For thiosemicarbazone derivatives, X-ray diffraction studies have confirmed their molecular structures and provided insights into their conformational preferences. These studies have revealed that the thiosemicarbazone backbone is often planar, and the solid-state structure is stabilized by a network of hydrogen bonds. X-ray diffraction has also been used to determine the crystal systems of these compounds, with examples crystallizing in monoclinic and triclinic systems. The detailed structural information obtained from X-ray diffraction is crucial for understanding structure-activity relationships and for computational modeling studies.

Table 4: Crystallographic Data for Representative Thiosemicarbazone Derivatives

Compound Crystal System Space Group Key Structural Features Reference(s)
Fluorine-functionalized thiosemicarbazone Monoclinic P2₁/n Planar thiosemicarbazone backbone.
4-hydroxybenzaldehyde-thiosemicarbazone Triclinic P-1 Two independent, nearly planar molecules in the unit cell.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiosemicarbazide derivatives. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation and quantification of these compounds. HPLC methods have been developed and validated for the determination of novel thiosemicarbazone anticancer drugs in plasma, demonstrating the utility of this technique in pharmacokinetic studies. Furthermore, HPLC is used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. The retention behavior of these compounds in different HPLC systems can also be used to determine their lipophilicity, an important parameter in drug design.

Gas Chromatography (GC) , as mentioned in the context of GC-MS, is suitable for the separation of volatile and thermally stable derivatives. The retention time of a compound in GC is a characteristic property that can be used for its identification and for assessing the purity of a sample.

Both HPLC and GC are crucial quality control tools in the synthesis and development of this compound-based compounds, ensuring the identity and purity of the materials used in further studies.

Advanced Applications of N Aminocarbamimidothioic Acid in Organic Synthesis

Role as Versatile Building Blocks and Intermediates

Thiosemicarbazide (B42300) serves as an exceptionally versatile building block in organic chemistry, primarily due to its polyfunctional nature, which allows for a variety of chemical transformations. researchgate.netresearchgate.netnbinno.comnih.govnih.govrsc.orgfrontiersin.org The presence of multiple reactive sites facilitates its use in the synthesis of a multitude of heterocyclic compounds. researchgate.netresearchgate.net

A primary application is the condensation reaction with aldehydes and ketones. researchgate.netresearchgate.net This reaction readily forms thiosemicarbazones, which are crucial intermediates for synthesizing a range of heterocyclic systems. chemmethod.comnih.govnih.gov The imine bond (-N=CH-) formed in thiosemicarbazones is particularly useful for the preparation of heterocycles and non-natural β-amino acids. nih.gov For instance, these intermediates can be cyclized to produce biologically significant molecules like 1,3,4-thiadiazoles, 1,2,4-triazoles, and 4-thiazolidinones. researchgate.netchemmethod.comchemmethod.com

The general utility of thiosemicarbazide as a precursor is demonstrated by its reaction with various reagents to yield different heterocyclic cores. The reaction with 1,1-cyclopropane dicarboxylic acid in the presence of phosphorous oxychloride, for example, results in the formation of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane. nih.gov Similarly, cyclization of thiosemicarbazide derivatives in acidic or alkaline media can selectively produce 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively. researchgate.netmdpi.com

Table 1: Thiosemicarbazide as a Building Block for Heterocyclic Synthesis

ReactantReaction ConditionsResulting HeterocycleReference
Aromatic AldehydesCondensationThiosemicarbazones (precursors for various heterocycles) chemmethod.comnih.gov
1,1-Cyclopropane dicarboxylic acidPhosphorous oxychloride1,3,4-Thiadiazole derivatives nih.gov
Thiosemicarbazone derivativesAcidic medium (e.g., H₂SO₄)1,3,4-Thiadiazole derivatives researchgate.net
Thiosemicarbazone derivativesAlkaline medium (e.g., NaOH)1,2,4-Triazole-3-thiol derivatives researchgate.netmdpi.com
Carbon DisulfideEthanol (B145695), Sodium Carbonate5-amino-1,3,4-thiadiazole-5-thiol chemmethod.com
Acetyl Acetone (B3395972)CyclocondensationPyrazole derivatives africaresearchconnects.com

Development of Novel Reagents and Catalysts

The reactivity of thiosemicarbazide and its derivatives extends to their use in creating novel reagents and catalysts. Thiosemicarbazide itself is a known reagent for the identification and derivatization of aldehydes, ketones, and quinones. researchgate.net The resulting thiosemicarbazones are not just intermediates but also possess unique chemical properties that can be exploited further.

A significant area of development is in coordination chemistry. Thiosemicarbazones, with their nitrogen and sulfur donor atoms, are excellent ligands that can chelate a wide variety of transition metal ions, including copper, nickel, cobalt, and palladium. nih.govresearchgate.net These metal complexes have shown considerable potential as catalysts in various organic transformations. nih.gov For instance, palladium complexes of thiosemicarbazone derivatives have been investigated as catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. mdpi.com Similarly, copper-thiosemicarbazone complexes have shown catalytic activity in Sonogashira reactions. mdpi.com The formation of these metal complexes can alter the electronic and structural properties of the organic ligand, often enhancing its chemical reactivity and conferring catalytic capabilities. nih.gov

The electrochemical properties of these metal complexes have also been explored. For example, cobalt-thiosemicarbazone complexes have demonstrated electrocatalytic behavior in the oxidation of hydrazine (B178648), suggesting their potential application in sensor development or electrosynthesis. nih.gov

Table 2: Metal Complexes of Thiosemicarbazone Derivatives and Their Applications

Metal IonLigand TypePotential Catalytic ApplicationReference
Palladium(II)Bidentate ThiosemicarbazoneHeck and Suzuki-Miyaura cross-coupling reactions mdpi.com
Copper(II)Tetradentate bis-ThiosemicarbazoneSonogashira cross-coupling reactions nih.govmdpi.com
Nickel(II)Tetradentate ThiosemicarbazoneSonogashira cross-coupling reactions nih.govmdpi.com
Cobalt(II)Schiff Base ThiosemicarbazoneElectrocatalytic oxidation of hydrazine nih.gov

Precursors for Complex Molecular Architectures

Building upon their role as versatile intermediates, thiosemicarbazides are fundamental precursors for constructing complex molecular architectures, including fused heterocyclic systems and metallosupramolecular structures. mdpi.comdoaj.org The strategic reaction of thiosemicarbazide with multifunctional reagents allows for the assembly of intricate molecular frameworks in a controlled manner. researchgate.nettandfonline.com

The synthesis of various azoles and azines from thiosemicarbazide highlights its utility as a precursor. researchgate.netafricaresearchconnects.com For example:

Reaction with diethyl malonate can yield triazolotriazole derivatives. africaresearchconnects.com

Cyclocondensation with α-haloketones or reagents like 4-bromophenacyl bromide is a common route to synthesize 1,3-thiazole rings. chemmethod.com

Interaction with maleic anhydride can lead to the formation of furothiadazine systems. africaresearchconnects.com

Intramolecular cyclization of thiosemicarbazones derived from 3-carbaldehyde derivatives can afford 1,2,4-triazole (B32235) derivatives in acidic media. chemmethod.com

Furthermore, bis-thiosemicarbazones are used as precursors to create complex metallosupramolecular architectures like helicates and mesocates. mdpi.comdoaj.org These ligands, containing multiple coordination sites, can self-assemble in the presence of metal ions to form highly ordered, three-dimensional structures. mdpi.com The design of the ligand, particularly the spacer between the thiosemicarbazone units, dictates the final architecture of the resulting metal complex. doaj.org

Table 3: Synthesis of Complex Architectures from Thiosemicarbazide Precursors

Thiosemicarbazide Derivative/IntermediateReactant/ConditionResulting Complex ArchitectureReference
ThiosemicarbazideDiethyl MalonateTriazolotriazole africaresearchconnects.com
Thiosemicarbazone4-Bromophenacyl Bromide1,3-Thiazole chemmethod.com
ThiosemicarbazideMaleic AnhydrideFurothiadazine africaresearchconnects.com
ThiosemicarbazonePhthalic Anhydride1,3-Oxazepine-4,7-dione chemmethod.com
Bis-thiosemicarbazoneMetal Ions (e.g., Cu²⁺, Ni²⁺)Metallosupramolecular Architectures (Helicates, Mesocates) mdpi.comdoaj.org

Future Perspectives in N Aminocarbamimidothioic Acid Research

Innovation in Sustainable Synthesis

The traditional synthesis of N'-aminocarbamimidothioic acid derivatives often involves multi-step procedures that may utilize harsh reagents or solvents. chemmethod.comnih.gov The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and efficient processes. Innovations are anticipated in several key areas:

Biocatalysis: Enzymatic synthesis presents a promising green alternative for forming amide-like bonds under mild conditions, potentially reducing the need for hazardous chemical reagents and solvents.

Solvent-Free and Alternative Solvents: Methodologies like ball-milling, a form of solid-state synthesis, can produce thiosemicarbazone derivatives in quantitative yields without the need for solvents, simplifying purification. mdpi.com The exploration of deep eutectic solvents also offers a greener alternative to traditional volatile organic solvents.

Energy Efficiency: The use of microwave-assisted synthesis can significantly accelerate reaction times and improve yields compared to conventional heating methods, contributing to a more sustainable process.

By focusing on these innovative approaches, the synthesis of this compound and its derivatives can become more cost-effective, safer, and environmentally sustainable.

Bridging Computational and Experimental Studies

The integration of computational chemistry with experimental validation is poised to revolutionize the discovery and development of novel this compound derivatives. This synergistic approach allows for the rational design of molecules with tailored properties, significantly reducing the time and cost associated with traditional trial-and-error methods. mdpi.com

Computational tools offer powerful predictive capabilities:

Molecular Design and Property Prediction: In silico tools can predict various physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) before a compound is ever synthesized. nih.govmdpi.com This allows researchers to prioritize candidates with favorable drug-like characteristics.

Understanding Reactivity and Mechanisms: Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. scispace.comsemanticscholar.orgnih.gov DFT studies can predict the most reactive sites on a molecule, rationalize reaction outcomes, and explore complex reaction mechanisms, such as the E-Z isomerization crucial for the coordination behavior of these compounds. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling helps establish clear structure-activity relationships, providing insights into how molecular modifications affect biological activity. mdpi.com This is crucial for optimizing lead compounds.

Experimental work remains essential for validating these theoretical predictions. The synthesis, spectroscopic characterization (e.g., NMR, IR), and biological evaluation of computationally designed compounds provide the real-world data needed to refine and improve the accuracy of the computational models. nih.govmdpi.comacs.org This iterative cycle of prediction and verification accelerates the discovery pipeline for new derivatives with enhanced efficacy for various applications. nih.gov

Exploration of Novel Reactivity Patterns

This compound is a versatile building block, primarily known for its condensation reactions with aldehydes and ketones and its subsequent cyclization into a wide array of heterocyclic systems, including thiazoles, triazoles, and thiadiazines. chemmethod.comtandfonline.comscribd.com Future research will focus on uncovering new and unconventional reactivity patterns to expand its synthetic applications.

Key areas for exploration include:

Cycloaddition Reactions: While known to participate in some cyclizations, the full potential of this compound derivatives in cycloaddition reactions remains an area ripe for investigation. The discovery that these compounds can undergo [2+4] cycloadditions to form thiopyran derivatives opens the door to exploring other cycloaddition pathways (e.g., [3+2], [3+3]) with different reaction partners. nih.gov

Multi-Component Reactions (MCRs): Leveraging the multiple reactive sites of the thiosemicarbazide (B42300) core in MCRs can lead to the rapid assembly of complex molecular architectures from simple starting materials in a single step.

Catalysis-Driven Transformations: Investigating reactions under novel catalytic conditions, such as transition-metal catalysis or photocatalysis, could unlock unprecedented transformations and reactivity. This could lead to the formation of novel carbon-nitrogen or carbon-sulfur bonds.

Oxidative Cyclization: The oxidative cyclization of thiosemicarbazones is a key method for forming heterocycles like 1,3,4-thiadiazoles. unipa.it A deeper mechanistic understanding and exploration of various oxidizing agents could provide greater control and lead to the discovery of new cyclization pathways. unipa.it

By pushing the boundaries of its known chemical behavior, researchers can develop innovative synthetic methodologies and access novel molecular scaffolds derived from this compound. ekb.egtandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-aminocarbamimidothioic acid, and what experimental factors influence yield optimization?

  • Methodological Answer : Optimal synthesis typically involves thiourea derivatives reacting with hydroxylamine under controlled pH (4–6) and temperature (40–60°C). Key factors include stoichiometric ratios of reactants, solvent selection (e.g., ethanol/water mixtures for solubility), and catalyst use (e.g., trace HCl). Yield optimization requires iterative testing with Design of Experiments (DOE) to isolate critical variables. Validate purity via HPLC and elemental analysis .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography for absolute configuration determination.
  • Elemental analysis to verify C, H, N, S composition. Cross-reference results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should researchers conduct a systematic literature review on this compound’s physicochemical properties?

  • Methodological Answer :

Define scope using PICO framework: Population (compound), Intervention (synthesis/analysis methods), Comparison (alternative techniques), Outcomes (properties like solubility, stability).

Search databases (SciFinder, PubMed) with keywords: This compound, thioamide derivatives, synthesis protocols.

Prioritize peer-reviewed journals and avoid non-peer-reviewed sources (e.g., ).

Use tools like Zotero for citation management and PRISMA guidelines for reporting .

Q. What safety protocols are critical during laboratory handling?

  • Methodological Answer :

  • Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃).
  • Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Reference Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting NMR peaks) during characterization?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC-MS.
  • Step 2 : Re-run NMR under standardized conditions (solvent, temperature, concentration).
  • Step 3 : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian DFT).
  • Step 4 : Collaborate with specialized labs for advanced techniques (e.g., 2D NMR, X-ray crystallography). Document all parameters to ensure reproducibility .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Implement Statistical Process Control (SPC) to monitor critical parameters (pH, temp).
  • Use Design of Experiments (DOE) to identify robust reaction conditions.
  • Validate each batch with QC metrics: yield (>85%), purity (≥98% by HPLC), and stability (thermal gravimetric analysis). Cross-train team members to reduce human error .

Q. How to design a QSAR model for predicting this compound’s bioactivity?

  • Methodological Answer :

Descriptor generation : Extract structural features (logP, polar surface area, H-bond donors/acceptors) from computational tools (e.g., MOE, Schrodinger).

Data curation : Use high-throughput screening data from public repositories (ChEMBL, PubChem).

Model validation : Avoid n-fold cross-validation; instead, test on external datasets not used in training. Apply strict ADMET criteria to prioritize clinically relevant predictions .

Q. What experimental designs are optimal for studying degradation pathways under environmental stress?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (60–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers).
  • Analytical workflow : Use LC-MS/MS to identify degradation products. Pair with kinetic modeling (Arrhenius equation) to predict shelf-life.
  • Controls : Include inert analogs to distinguish thermal vs. oxidative degradation .

Methodological Design Trends in Related Research

ApproachPrevalence (%)Key Applications
Conceptual Papers37Hypothesis generation, theoretical models
Multiple Case Studies26Comparative synthesis route analysis
Literature Reviews16Meta-analysis of physicochemical data
Single Case Studies16Detailed mechanistic investigations
Focus Groups5Collaborative protocol optimization
Data adapted from methodological distribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.